Functional Selectivity in Human Neutrophils
In a direct head-to-head comparison using human neutrophils, ENP (DBI 51–70, the target compound) and TTN (DBI 17–50) were evaluated across four functional parameters: [Ca2+]i mobilization, chemotaxis, superoxide anion (O2−) generation, and phagocytosis. TTN induced neutrophil chemotaxis, stimulated O2− generation, and enhanced phagocytosis. In contrast, ENP did not affect cell migration and oxidative metabolism but selectively enhanced phagocytosis [1]. This functional divergence demonstrates that ENP activates a restricted subset of neutrophil effector responses compared to the broader pro-inflammatory profile of TTN.
| Evidence Dimension | Neutrophil functional response profile (chemotaxis, superoxide generation, phagocytosis) |
|---|---|
| Target Compound Data | ENP (DBI 51–70): No effect on chemotaxis; no effect on O2− generation; enhanced phagocytosis |
| Comparator Or Baseline | TTN (DBI 17–50): Induced chemotaxis; stimulated O2− generation; enhanced phagocytosis |
| Quantified Difference | Qualitative divergence: TTN activates all three effector functions; ENP selectively activates phagocytosis only, with no detectable chemotaxis or respiratory burst activity |
| Conditions | Human peripheral blood neutrophils in vitro; assessed by standard chemotaxis assays, cytochrome c reduction for O2−, and phagocytosis of opsonized particles |
Why This Matters
Researchers studying immunomodulatory peptides with dissociated effects on neutrophil functions—where phagocytic enhancement is desired without concomitant pro-inflammatory chemotaxis and oxidative tissue damage—should select ENP over TTN.
- [1] Cosentino M, Marino F, Cattaneo S, Di Grazia L, Francioli C, Fietta AM, Lecchini S, Frigo G. Diazepam-binding inhibitor-derived peptides induce intracellular calcium changes and modulate human neutrophil function. J Leukoc Biol. 2000;67(5):637-643. PMID: 10811003. View Source
